molecular formula C24H23N5O2S B6565402 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide CAS No. 946296-47-5

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide

Cat. No.: B6565402
CAS No.: 946296-47-5
M. Wt: 445.5 g/mol
InChI Key: NJDFMJLRTXDPFA-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.15724617 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide, identified by its CAS number 923243-73-6, is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N5O, with a molecular weight of 423.5 g/mol. The compound contains a sulfonamide group, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC26H25N5O
Molecular Weight423.5 g/mol
CAS Number923243-73-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with proteins that regulate cellular processes, including cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. For instance, a study demonstrated that certain benzenesulfonamide derivatives effectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting a selective action against this isoform compared to CA II . This selectivity is crucial for developing therapeutic agents targeting specific pathways while minimizing side effects.

Biological Activity Studies

  • Cardiovascular Effects : A study explored the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. It was found that these compounds could significantly alter coronary resistance and perfusion pressure, indicating potential cardiovascular applications .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies on MDA-MB-231 breast cancer cells showed that certain derivatives induced apoptosis significantly more than controls, highlighting their potential as anticancer agents .
  • Antibacterial Properties : Benzenesulfonamide derivatives have also been assessed for antibacterial activity. The inhibition of CA enzymes in bacteria may hinder their growth, suggesting a dual mechanism of action for these compounds .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study FocusFindings
Perfusion Pressure Significant changes in coronary resistance; potential for cardiovascular applications .
Antitumor Activity Induced apoptosis in cancer cell lines; promising for cancer therapy .
Antibacterial Activity Inhibition of bacterial growth through enzyme targeting; potential for infection treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is vital for assessing the viability of this compound as a therapeutic agent:

  • Absorption and Distribution : Theoretical models indicate that the compound has favorable permeability characteristics, suggesting effective absorption in biological systems.
  • Metabolism : Preliminary studies suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a potentially lower risk for drug-drug interactions .
  • Excretion : The compound's metabolic pathways are still under investigation, but its pharmacokinetic properties suggest it may be metabolized through phase II reactions involving conjugation.

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-17-8-10-19(11-9-17)26-23-16-18(2)25-24(28-23)27-20-12-14-21(15-13-20)29-32(30,31)22-6-4-3-5-7-22/h3-16,29H,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDFMJLRTXDPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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